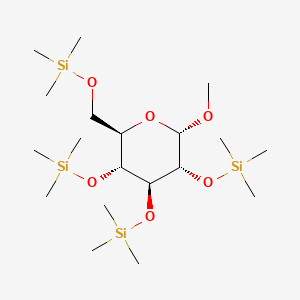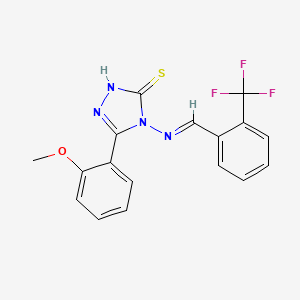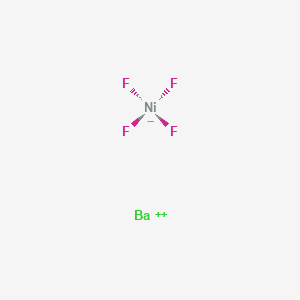![molecular formula C12H18O4 B12053198 (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene CAS No. 35356-81-1](/img/structure/B12053198.png)
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework provides a rigid and stable structure, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable diol, followed by cyclization using a strong acid catalyst to form the spirocyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in achieving high-quality product suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its functional groups and overall structure. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazoles: Known for their biological activity and stability, used in pharmaceuticals and agrochemicals.
Imidazopyridines: Versatile heterocyclic compounds with applications in materials science and medicine.
Tetrazoles: Exhibiting significant biological activity, used in drug development and materials science.
Uniqueness
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene stands out due to its unique spirocyclic structure, which provides a rigid and stable framework. This structural feature distinguishes it from other similar compounds, offering unique advantages in terms of stability and versatility for various applications.
Propiedades
Número CAS |
35356-81-1 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene |
InChI |
InChI=1S/C12H18O4/c1-2-4-6-12(15-9-10-16-12)11(5-3-1)13-7-8-14-11/h1-2H,3-10H2/b2-1- |
Clave InChI |
GYDPEDDJLLAVIV-UPHRSURJSA-N |
SMILES isomérico |
C/1CC2(C3(CC/C=C1)OCCO3)OCCO2 |
SMILES canónico |
C1CC2(C3(CCC=C1)OCCO3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)


![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
